Isopropyl crotonate
Description
Historical Context and Significance in Organic Chemistry
The significance of crotonates, including isopropyl crotonate, in organic chemistry is rooted in the reactivity of the α,β-unsaturated carbonyl moiety. Historically, these compounds have been important substrates in fundamental organic reactions. The conjugated system of the double bond and the carbonyl group allows for characteristic reactions such as 1,4-conjugate additions (Michael additions), which have been a cornerstone of carbon-carbon bond formation in synthetic organic chemistry for over a century.
The esterification of crotonic acid, a method known for a long time, represents a classic example of acid-catalyzed ester formation. acs.org Early research into compounds like this compound would have been driven by the desire to understand the influence of different alcohol moieties on the reactivity of the crotonate system. While not as historically prominent as some other esters, its study has contributed to the broader understanding of steric and electronic effects in organic reactions.
Relevance to Contemporary Chemical Synthesis and Materials Science
In modern chemical synthesis, this compound continues to be relevant as a versatile intermediate. rsc.org Its applications have expanded significantly into materials science, where it is utilized as a monomer in polymerization reactions. rsc.org The development of advanced polymerization techniques has opened new avenues for creating polymers with specific and desirable properties.
Particularly noteworthy is its use in Group-Transfer Polymerization (GTP), a living polymerization method that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. nih.govresearchgate.net This level of control is crucial for producing high-performance materials. The resulting poly(this compound) exhibits favorable thermal and optical properties, making it a candidate for applications such as high-temperature coatings and optical materials. solubilityofthings.com
Overview of Research Trajectories for this compound
The research trajectory for this compound has evolved from its initial use in traditional organic synthesis to its current role in the development of advanced polymeric materials. Early research would have focused on its synthesis and basic reactivity. The focus then shifted towards its application as a building block in more complex syntheses.
More recently, the primary research thrust has been in polymer chemistry. Investigations into the group-transfer polymerization of various alkyl crotonates, including this compound, have demonstrated the ability to create polymers with superior thermal stability compared to conventional polymers like poly(methyl methacrylate) (PMMA). nih.gov Research continues to explore the copolymerization of this compound with other monomers to further tailor the properties of the resulting materials for specific applications. ontosight.aitandfonline.com Future research directions may include the functionalization of poly(this compound) for biomedical applications. solubilityofthings.com
Interactive Data Tables
Below are interactive data tables summarizing key properties and research findings for this compound.
Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₂ | researchgate.net |
| Molecular Weight | 128.17 g/mol | researchgate.net |
| Appearance | Colorless to almost colorless clear liquid | researchgate.net |
| Boiling Point | 147 °C | nih.gov |
| Specific Gravity | 0.889 - 0.895 @ 25 °C | |
| Refractive Index | 1.419 - 1.425 @ 20 °C | |
| Flash Point | 40 °C | nih.gov |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water | rsc.org |
Polymerization Data for this compound
| Polymerization Method | Catalyst/Initiator System | Resulting Polymer | Key Findings | Source(s) |
| Group-Transfer Polymerization (GTP) | Organic Superacid Catalysts / MTS | Poly(this compound) | Successful polymerization with controlled molecular weight. | acs.org |
| Anionic Polymerization | sec-Butyllithium (B1581126) | Poly(this compound) | Investigation of stereoregularity in the resulting polymer. | |
| Group-Transfer Polymerization (GTP) | HgI₂ / Iodotrialkylsilanes | Poly(this compound) | Achieved stereospecific living polymerization. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-5-7(8)9-6(2)3/h4-6H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABBHSMFGKYLKE-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020077 | |
| Record name | 1-Methylethyl (2E)-2-butenoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6284-46-4, 18060-77-0 | |
| Record name | 1-Methylethyl (2E)-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isopropyl crotonate, (E)- | |
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| Record name | 6284-46-4 | |
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| Record name | 1-Methylethyl (2E)-2-butenoate | |
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| Record name | Isopropyl 2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-Butenoic acid, 1-methylethyl ester, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ISOPROPYL CROTONATE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for Isopropyl Crotonate
Esterification Reactions for Isopropyl Crotonate Formation
Esterification, a fundamental reaction in organic chemistry, is a principal route for producing this compound. This process typically involves the reaction of a carboxylic acid with an alcohol.
Direct Esterification Approaches
Direct esterification, specifically the Fischer-Speier esterification, involves the reaction of crotonic acid with isopropanol (B130326) in the presence of an acid catalyst. numberanalytics.com This reaction is an equilibrium process, meaning that the formation of the ester is reversible. masterorganicchemistry.com To drive the reaction toward the product side and maximize the yield of this compound, it is common to use an excess of one reactant, typically the alcohol, and to continuously remove the water that is formed as a byproduct. masterorganicchemistry.comoperachem.com
A variety of acid catalysts can be employed to facilitate the direct esterification of crotonic acid.
Mineral Acids: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are classic and effective catalysts for Fischer esterification. scielo.org.armdpi.com For instance, the synthesis of related alkyl crotonates, like n-propyl crotonate, has been successfully achieved by refluxing crotonic acid and the corresponding alcohol with sulfuric acid. acs.orgacs.org Similarly, p-toluenesulfonic acid (p-TsOH) is another commonly used strong acid catalyst for this type of reaction. operachem.commdpi.comgoogle.com
Heterogeneous Solid Acid Catalysts: To simplify catalyst removal and product purification, heterogeneous solid acid catalysts are a viable alternative. These catalysts, such as sulfonated resins (e.g., Amberlyst-15) or sulfonated carbon materials, can effectively catalyze the esterification of crotonic acid. researchgate.net For example, the esterification of crotonic acid with methanol (B129727) has been shown to proceed with high conversion using catalysts like Amberlyst 15-H or a sulfonated starch-derived carbon catalyst (C-SO₃H) under elevated temperature and pressure. researchgate.net Other solid acid catalysts, such as those derived from the sulfonation of porous carbon from waste materials, have also been explored. mdpi.com
Table 1: Catalytic Systems for Direct Esterification of Crotonic Acid and its Analogs
| Catalyst Type | Specific Catalyst Example | Reactants | Key Findings | Reference |
|---|---|---|---|---|
| Mineral Acid | Sulfuric Acid (H₂SO₄) | Crotonic Acid + n-Propanol | Effective for synthesis via reflux. | acs.orgacs.org |
| Mineral Acid | p-Toluenesulfonic Acid (p-TsOH) | Crotonic Acid + 4-methyl-2-pentanol (B46003) | Used with azeotropic removal of water. | google.com |
| Solid Acid | Amberlyst 15-H | Crotonic Acid + Methanol | High conversion achieved at 130 °C. | researchgate.net |
| Solid Acid | Sulfonated Starch Char (C-SO₃H) | Crotonic Acid + Methanol | High conversion achieved at 130 °C. | researchgate.net |
To maximize the efficiency of this compound synthesis, several reaction parameters must be carefully optimized. Key factors include temperature, reactant molar ratio, and catalyst concentration. numberanalytics.com The principles for optimization can be extrapolated from studies on similar esterification reactions, such as the synthesis of isopropyl myristate or isopropyl palmitate. researchgate.net
Temperature: Increasing the reaction temperature generally accelerates the rate of esterification. However, excessively high temperatures can lead to side reactions or degradation of the reactants or product. numberanalytics.com The reaction is often conducted at the reflux temperature of the solvent or the excess alcohol used. operachem.com
Reactant Molar Ratio: Employing a significant molar excess of isopropanol relative to crotonic acid can shift the reaction equilibrium towards the formation of this compound, thereby increasing the yield. numberanalytics.commasterorganicchemistry.com Studies on similar systems have shown that increasing the alcohol-to-acid molar ratio can dramatically improve conversion rates. masterorganicchemistry.com For example, in the synthesis of fatty acid isopropyl esters, a molar ratio of CPO to isopropanol of 1:11 was found to be optimal. ui.ac.id
Catalyst Concentration: The concentration of the acid catalyst influences the reaction rate. A higher catalyst loading typically leads to a faster reaction. numberanalytics.com However, an optimal concentration exists beyond which there may be no significant benefit, and it could complicate the purification process. For the synthesis of isopropyl esters from dimer acids, a sulfuric acid concentration of 2% based on the weight of the acid was found to be optimal. researchgate.net
Water Removal: As water is a byproduct, its continuous removal from the reaction mixture is a critical strategy to drive the equilibrium towards the ester product. masterorganicchemistry.com This is often accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or xylene. operachem.comgoogle.com
Catalytic Systems in Direct Esterification
Transesterification Routes to this compound
Transesterification is an alternative method for synthesizing this compound. This process involves the reaction of an existing ester, such as methyl crotonate or vinyl crotonate, with isopropanol in the presence of a catalyst to exchange the alkoxy group.
Enzymes, particularly lipases, serve as highly selective and environmentally benign biocatalysts for transesterification reactions under mild conditions. researchgate.net
Immobilized lipases, such as Lipase B from Candida antarctica (commercially known as Novozym 435), are widely used due to their stability and reusability. researchgate.netmdpi.comnih.gov These enzymes can catalyze the reaction between an acyl donor, like a crotonate ester, and isopropanol. researchgate.net For instance, Novozym 435 has been used in the enantioselective esterification of alcohols using vinyl crotonate as the acyl donor. researchgate.net The efficiency of such enzymatic reactions depends on factors like the choice of solvent, temperature, and substrate ratio. researchgate.net In some cases, the highest conversion rates for enzymatic transesterification have been observed with isopropanol compared to other alcohols. researchgate.net
Besides enzymes, various chemical catalysts can facilitate the transesterification process.
Solid Acid Catalysts: Carbon-based solid acids functionalized with -SO₃H groups have been shown to be effective for transesterification. Materials for such reactions include methyl crotonate and isopropanol, indicating a direct pathway to this compound. rsc.org
Base Catalysts: Solid base catalysts, such as magnesium oxide (MgO), are also employed in transesterification reactions. researchgate.net For the production of fatty acid isopropyl esters, potassium hydroxide (B78521) (KOH) has been used as an effective alkaline catalyst, especially when combined with microwave irradiation to intensify the process. ui.ac.id
Organometallic Catalysts: Certain organometallic compounds can act as transesterification catalysts. For example, zinc crotonate has been investigated as a catalyst for the transesterification of triglycerides. core.ac.uk
Table 2: Transesterification Methods for Crotonate Esters
| Catalyst Type | Specific Catalyst/Enzyme | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Biocatalyst | Novozym 435 (Lipase) | Alcohol + Vinyl Crotonate | High selectivity, mild conditions, reusable catalyst. | researchgate.net |
| Biocatalyst | Novozym 435 (Lipase) | Waste Baked Duck Oil + Isopropanol | Highest conversion rate (92%) achieved with isopropanolysis. | researchgate.net |
| Solid Acid | Carbon-based solid acid (-SO₃H) | Methyl Crotonate + Isopropanol | Potential for recyclable, heterogeneous catalysis. | rsc.org |
| Base Catalyst | Potassium Hydroxide (KOH) | Crude Palm Oil + Isopropanol | High yield (80.5%) achieved rapidly with microwave assistance. | ui.ac.id |
| Organometallic | Zinc Crotonate | Triglycerides + Methanol | Demonstrates catalytic activity for transesterification. | core.ac.uk |
Novel Synthetic Pathways for this compound
Multi-step Synthesis Involving Crotonaldehyde and Isopropanol
Stereoselective Synthesis of this compound
The creation of specific stereoisomers of a molecule is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. For this compound, both enantioselective and diastereoselective methods have been explored to control the stereochemistry of products derived from it.
Enantioselective Approaches
Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. Several strategies have been developed that utilize this compound as a substrate to generate chiral products.
One notable example is the rhodium-catalyzed asymmetric conjugate 1,4-addition of arylboronic acids to this compound. nih.govfigshare.comresearchgate.netlookchem.com This reaction, catalyzed by a rhodium(I) complex with a chiral phosphine (B1218219) ligand such as (S)-BINAP, can achieve high yields and enantioselectivities exceeding 90% enantiomeric excess (ee). nih.govfigshare.comresearchgate.net The choice of the chiral ligand, rhodium precursor, and reaction conditions are critical in determining the enantioselectivity of the resulting β-aryl ester. nih.govfigshare.comresearchgate.netlookchem.com
| Arylboronic Acid | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 3-Methoxyphenylboronic acid | (S)-BINAP | 95 | 94 |
| Phenylboronic acid | (S)-BINAP | 98 | 91 |
| 4-Fluorophenylboronic acid | (S)-BINAP | 96 | 92 |
Another enantioselective method involves the isomerization of isopropyl 4-iminocrotonate. nih.gov In the presence of a rhodium(I) catalyst and a chiral phosphoramidite (B1245037) ligand (TIPS-Guiphos), isopropyl 4-iminocrotonate undergoes cyclization to afford a 5-isopropoxy-3-pyrrolin-2-one derivative with high enantioselectivity (up to 94% ee). nih.gov This reaction demonstrates the utility of modifying the crotonate structure to enable highly stereoselective transformations.
Diastereoselective Control
Diastereoselective synthesis focuses on forming one diastereomer of a molecule with multiple stereocenters in preference to others. This compound has been employed in reactions where the stereochemical outcome is controlled to produce a specific diastereomer.
An example of high diastereocontrol is observed in the samarium(II) iodide (SmI2)-induced reductive coupling of α-(alkoxycarbonyl)amino ketones with this compound. rsc.org These reactions yield syn-1,2-amino alcohol products in the form of syn-trans-γ-lactones with excellent stereocontrol. rsc.org The stereoselectivity of this coupling increases with the steric bulk of the crotonate's alkyl group, with this compound providing good results. rsc.org
| Crotonate Ester | Product Diastereomeric Ratio (syn/anti) |
|---|---|
| Methyl crotonate | 88:12 |
| Ethyl crotonate | 90:10 |
| This compound | 93:7 |
| tert-Butyl crotonate | >99:1 |
Reaction Mechanisms and Kinetics of Isopropyl Crotonate Transformations
Addition Reactions Involving the Carbon-Carbon Double Bond
The electron-poor nature of the β-carbon in the α,β-unsaturated ester system of isopropyl crotonate makes the C=C double bond a prime target for addition reactions.
This compound, as an α,β-unsaturated carbonyl compound, readily undergoes nucleophilic conjugate addition, often referred to as Michael addition. byjus.comwikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the this compound (the Michael acceptor). wikipedia.org This process is highly valuable for forming carbon-carbon bonds under mild conditions. byjus.comwikipedia.org
The mechanism typically begins with the formation of a nucleophile, such as a carbanion from a deprotonated dicarbonyl compound, which then attacks the electrophilic β-carbon of the this compound. byjus.com This addition breaks the π-bond of the alkene, creating a new enolate intermediate which is subsequently protonated to yield the final 1,4-addition product. masterorganicchemistry.com
Examples of nucleophiles used in Michael additions include doubly stabilized carbon nucleophiles like malonates and β-ketoesters. wikipedia.org For instance, the reaction between diethyl malonate and methyl crotonate, an analogue of this compound, is a classic example of a Michael addition. byjus.com The reaction of lithium aluminum hydride with various alkyl crotonates, including this compound, also demonstrates nucleophilic addition, with the hydride ion preferentially adding to the carbon-carbon double bond over the carbonyl group. For this compound, the ratio of double bond addition to carbonyl addition is 20:1. researchgate.net
The carbon-carbon double bond in this compound can also undergo electrophilic addition reactions. A characteristic reaction is the addition of halogens, such as chlorine or bromine. In an analogous reaction, crotonic acid reacts with chlorine or bromine to yield the corresponding 2,3-dihalobutyric acids. wikipedia.org This indicates that the double bond in the crotonate structure is reactive towards electrophiles, breaking the π-bond to form two new single bonds with the attacking electrophilic species.
A significant transformation of this compound is the asymmetric conjugate 1,4-addition of arylboronic acids. This reaction is a powerful method for creating chiral β-aryl esters with high enantioselectivity and is typically catalyzed by transition metal complexes. lookchem.comnih.gov
Rhodium(I) complexes are highly effective catalysts for the conjugate 1,4-addition of arylboronic acids to α,β-unsaturated esters like this compound. lookchem.comnih.govfigshare.com These reactions are often performed at elevated temperatures (e.g., 100 °C) in aqueous solvents. lookchem.comthieme-connect.com Both neutral and cationic rhodium complexes have proven to be effective catalysts. For instance, complexes such as Rh(acac)(C₂H₄)₂, [Rh(cod)(CH₃CN)₂]BF₄, Rh(acac)(coe)₂, Rh(acac)(CO)₂, and [Rh(cod)Cl]₂ all catalyze the reaction efficiently. lookchem.com However, neutral complexes like Rh(acac)(C₂H₄)₂ often provide slightly higher enantioselectivity compared to their cationic counterparts. lookchem.com The use of this compound as a substrate in these rhodium-catalyzed systems consistently results in high yields and excellent enantioselectivity, often exceeding 90% enantiomeric excess (ee). lookchem.comnih.govfigshare.comresearchgate.netresearchgate.net
Table 1: Effect of Rhodium Precursors on the Addition of Phenylboronic Acid to this compound Reaction conditions: Phenylboronic acid, this compound, 3 mol % Rh catalyst, 4.5 mol % (S)-binap, in dioxane/H₂O at 100 °C for 16h.
| Rhodium Precursor | Yield (%) | Enantiomeric Excess (ee, %) |
| [Rh(cod)(CH₃CN)₂]BF₄ | 99 | 93 |
| Rh(acac)(C₂H₄)₂ | 99 | 96 |
| Rh(acac)(coe)₂ | 99 | 95 |
| Rh(acac)(CO)₂ | 99 | 95 |
| [Rh(cod)Cl]₂ | 99 | 94 |
Data sourced from Sakuma, S., et al. (2000). lookchem.com
The enantioselectivity of the rhodium-catalyzed conjugate addition is critically dependent on the chiral ligand coordinated to the rhodium center. lookchem.comresearchgate.net Chiral phosphine (B1218219) ligands are the most extensively studied and successful class of ligands for this purpose. thieme-connect.com Among various chiral phosphines, bidentate phosphines from the binaphthyl series, particularly (S)-BINAP, have been identified as the most effective for achieving high enantioselectivity in the addition of arylboronic acids to this compound. lookchem.comnih.govfigshare.com
While other chiral bisphosphine ligands such as (S,S)-diop and (S,S)-chiraphos can catalyze the reaction, the enantioselectivity achieved is significantly lower (24% and 40% ee, respectively). thieme-connect.com The superiority of the BINAP ligand highlights the importance of the ligand's specific steric and electronic properties in creating a chiral environment that effectively controls the stereochemical outcome of the addition. lookchem.com The bulkiness of the ester group on the crotonate substrate also plays a role, with secondary alkyl esters like this compound showing improved enantioselectivity compared to less bulky esters like ethyl crotonate. lookchem.com
Table 2: Effect of Chiral Ligands on the Addition of 3-Methoxyphenylboronic Acid to this compound Reaction conditions: 3-Methoxyphenylboronic acid, this compound, Rh(acac)(C₂H₄)₂, ligand, in dioxane/H₂O at 100 °C for 16h.
| Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-BINAP | 99 | 96 |
| (S)-Tol-BINAP | 99 | 96 |
| (R,R)-DIOP | 99 | 15 |
| (R,R)-CHIRAPHOS | 99 | 36 |
| (S,S)-BPPM | 99 | 82 |
Data sourced from Sakuma, S., et al. (2000). lookchem.com
The mechanism of the rhodium-catalyzed conjugate addition is believed to proceed through a catalytic cycle involving several key organorhodium intermediates. lookchem.comthieme-connect.com The cycle is initiated by a transmetalation step where the aryl group from the arylboronic acid is transferred to the rhodium(I) catalyst, forming an arylrhodium(I) species (Ar-Rh(I)). lookchem.com This arylrhodium species then undergoes migratory insertion with the carbon-carbon double bond of the this compound. acs.org This carbo-rhodation step is believed to be the key enantioselective step in the catalytic cycle. thieme-connect.com The resulting intermediate is an oxa-π-allylrhodium species, which then undergoes protonolysis (or reaction with a hydroxorhodium species) to release the β-aryl ester product and regenerate the active rhodium catalyst, allowing the cycle to continue. lookchem.comacs.org The enantioselectivity arises from the specific geometry of the chiral ligand-rhodium complex, which directs the aryl group to add to one face of the coordinated crotonate preferentially. thieme-connect.com
Asymmetric Conjugate 1,4-Addition of Arylboronic Acids to this compound
Role of Chiral Phosphine Ligands
Ester Hydrolysis and Transesterification Mechanisms
The cleavage and transformation of the ester group in this compound are fundamental reactions, typically proceeding through catalytic pathways. These reactions, including hydrolysis and transesterification, are crucial for both degradation and synthetic modification of the molecule.
The esterification of crotonic acid with an alcohol, such as isopropanol (B130326), using a catalyst like sulfuric acid, yields the corresponding crotonate ester. wikipedia.org The reverse reaction, ester hydrolysis, and the exchange of the alkoxy group, transesterification, generally proceed via nucleophilic acyl substitution.
In acid-catalyzed hydrolysis , the carbonyl oxygen of the this compound is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, which then collapses by expelling isopropanol to yield crotonic acid.
Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This process forms a tetrahedral intermediate which subsequently eliminates the isopropoxide ion, a stronger base than the resulting carboxylate, driving the reaction to completion.
Transesterification follows similar mechanistic pathways. For instance, the transesterification of triglycerides to fatty acid methyl esters (FAME) involves reversible, second-order kinetics for each step. core.ac.uk In a related context, the oligomer of tert-butyl crotonate can be converted to oligo(methyl crotonate) via transesterification. researchgate.net Lewis acids are also effective catalysts; for example, zinc crotonate has been shown to catalyze transesterification, exhibiting a high initial reaction rate that subsequently slows as the catalyst is deactivated. core.ac.uk
Kinetic studies provide quantitative insight into the rates and controlling factors of ester transformations. Group-transfer polymerization (GTP) of various alkyl crotonates, including this compound (iPrCr), has been a subject of such studies. acs.org The polymerization of these β-substituted monomers can be challenging, but organic superacid catalysts have proven effective. acs.org
Kinetic analysis of the GTP of ethyl crotonate reveals a pseudo-first-order relationship between monomer conversion and reaction time. acs.org The steric hindrance of the alkyl ester groups significantly influences the polymerization yield. As the bulkiness of the alkyl group increases, the yield of the resulting poly(alkyl crotonate) tends to decrease. acs.org This trend is illustrated in the table below, which summarizes the polymerization results for various alkyl crotonates under specific GTP conditions.
Table 1: Group-Transfer Polymerization of Various Alkyl Crotonates Conditions: Monomer/Initiator/Catalyst ratio = 100/1/0.1, -40 °C, 24 h.
| Entry | Monomer | Alkyl Group | Yield (%) |
| 1 | EtCr | Ethyl | 72 |
| 2 | nPrCr | n-Propyl | 78 |
| 3 | nBuCr | n-Butyl | 64 |
| 4 | iPrCr | Isopropyl | 41 |
| 5 | iBuCr | Isobutyl | 46 |
| 6 | sBuCr | sec-Butyl | 21 |
| 7 | tBuCr | tert-Butyl | 0 |
Data sourced from a study on organic acid-catalyzed GTP. acs.org
Catalytic Mechanisms of Ester Cleavage
Reductive Couplings Mediated by Samarium Diiodide
Samarium diiodide (SmI₂) is a potent single-electron transfer agent widely used for promoting reductive coupling reactions. rsc.orgacs.org It is particularly effective for coupling α,β-unsaturated esters with carbonyl compounds to produce γ-lactones under mild conditions. rsc.orgrsc.org
In the context of this compound, SmI₂-mediated reactions exhibit high stereocontrol. A notable example is the hydroxy group-directed coupling of an α-hydroxy ketone with various crotonate esters. researchgate.net The reaction with methyl, ethyl, and this compound resulted in a complete reversal of diastereoselectivity compared to the coupling with tert-butyl crotonate, yielding the syn-1,2-diol product, which cyclizes to a syn-cis-γ-lactone, almost exclusively. researchgate.net The stereochemical outcome of these reductive couplings is often controlled by the chelation of the Samarium(III) cation with the ketyl radical and other functional groups in the substrate. researchgate.net The stereoselectivity has been observed to increase with the steric bulk of the ester's alkyl group. researchgate.net
Table 2: Stereoselectivity in SmI₂-Induced Ketone-Olefin Couplings
| Ester Reactant | Product Diastereomer | Key Feature |
| Methyl Crotonate | syn-cis-γ-lactone | High stereocontrol |
| Ethyl Crotonate | syn-cis-γ-lactone | High stereocontrol |
| This compound | syn-cis-γ-lactone | Complete reversal of diastereoselectivity |
| tert-Butyl Crotonate | syn-trans-γ-lactone | Chelation-controlled stereoselectivity |
This table illustrates the influence of the crotonate ester group on the stereochemical outcome of SmI₂-mediated reductive couplings as described in the literature. researchgate.net
Cycloaddition Reactions with this compound
The carbon-carbon double bond in this compound allows it to participate in various cycloaddition reactions, acting as the 2π-electron component (dienophile or dipolarophile).
In 1,3-dipolar cycloaddition reactions, such as those involving nitrile oxides, this compound has been used as a substrate. rsc.org Studies using chiral Lewis acid catalysts to mediate the reaction of 4-trifluoromethylbenzonitrile oxide with various crotonates have shown that high enantiomeric excess (ee) can be achieved with the isopropyl ester. rsc.org
While many studies on Diels-Alder reactions utilize methyl or ethyl crotonate, the principles apply to this compound as well. shsbnu.netresearchgate.net These [4+2] cycloadditions involve the reaction of the crotonate with a conjugated diene. The stereochemistry of the resulting cyclohexene (B86901) derivative is dictated by the geometry of the dienophile and the endo/exo approach of the diene.
Furthermore, crotonate-derived sulfur ylides have been employed as two-carbon or three-carbon synthons in various annulation reactions, showcasing the diverse cycloaddition reactivity of the crotonate framework. idexlab.com
Phase-Transfer Catalyzed Reactions
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. mdpi.comscispace.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. mdpi.com
A specific application involving this compound is its reaction with chloroform (B151607) under phase-transfer conditions to generate a dichlorocyclopropane derivative. This reaction proceeds in the presence of 50% aqueous sodium hydroxide and a catalyst like a tetramethylammonium (B1211777) salt. The mechanism involves the dehydrochlorination of chloroform to generate dichlorocarbene (B158193) (:CCl₂), which then undergoes a [1+2] cycloaddition with the double bond of this compound.
Research has also detailed the PTC reactions of 1,1-dichloro-2-cyanocyclopropane with various nucleophiles. The mechanism for the substitution of the chlorine atoms often proceeds through an elimination-addition pathway involving cyclopropene (B1174273) intermediates. An electron-withdrawing group, such as the cyano group, facilitates this process. The reaction of nucleophiles with 1,1-dichloro-2-cyanocyclopropane under PTC conditions (e.g., 50% aq. NaOH, tetrabutylammonium (B224687) bromide) leads to disubstituted cyanocyclopropanes.
Polymerization Studies of Isopropyl Crotonate
Homopolymerization of Isopropyl Crotonate
The creation of homopolymers from this compound has been a subject of detailed investigation, with group-transfer polymerization being the most effective method studied.
Group-transfer polymerization is a form of living polymerization that provides a robust pathway for polymerizing α,β-unsaturated monomers like alkyl crotonates. acs.orgmdpi.com This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. acs.orgacs.orgspsj.or.jp The process typically involves the use of a silyl (B83357) ketene (B1206846) acetal (B89532) initiator and a catalyst, which can be either a Lewis acid or a Lewis base. rsc.orgmdpi.comresearchgate.net For crotonates, catalyst systems are crucial for activating the monomer for polymerization. rsc.orgacs.org
The use of strong organic acids as catalysts has been shown to be effective in the GTP of various alkyl crotonates, including this compound. acs.orgacs.orgresearchgate.net One such catalyst is 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂). acs.orgacs.org Research has demonstrated that this organic superacid can successfully catalyze the polymerization of this compound at low temperatures, such as -40 °C. acs.org In one study, the GTP of this compound using C₆F₅CHTf₂ as a catalyst and 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS) as an initiator yielded poly(this compound) with a number-average molecular weight (Mₙ) of 4.12 × 10⁴ g/mol and a molecular weight distribution (Mₙ/Mₙ) of 1.23. acs.org
Table 1: GTP of Various Alkyl Crotonates Using an Organic Superacid Catalyst (C₆F₅CHTf₂) at -40°C
| Monomer | Yield (%) | Mₙ (× 10⁴ g/mol ) | Mₙ/Mₙ |
| Methyl Crotonate | 68 | 4.08 | 1.24 |
| Ethyl Crotonate | 86 | 5.93 | 1.32 |
| n-Propyl Crotonate | 92 | 7.17 | 1.27 |
| This compound | 60 | 4.12 | 1.23 |
| n-Butyl Crotonate | 65 | 5.08 | 1.22 |
| Isobutyl Crotonate | 19 | 3.04 | 1.13 |
| sec-Butyl Crotonate | 40 | 4.87 | 1.17 |
Data sourced from a study using a monomer/initiator/catalyst ratio of 400/1/0.2 in CH₂Cl₂. acs.org
Silicon-based Lewis acids are another important class of catalysts for the GTP of alkyl crotonates. researchgate.netresearchgate.netdntb.gov.ua A prominent example is N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (Tf₂NSiMe₃). rsc.orgresearchgate.netresearchgate.net These organocatalyzed systems have been successfully applied to the efficient homopolymerization of various alkyl crotonates. researchgate.netresearchgate.net Kinetic modeling of the GTP of alkyl crotonates using silicon Lewis acid catalysts has been performed to better understand the polymerization mechanism, including monomer activation, propagation, and termination reactions. researchgate.netrsc.org The steric bulk of the trialkylsilyl groups on the catalyst and initiator can significantly influence the polymerization, with larger groups enhancing stereocontrol and suppressing termination reactions. researchgate.netresearchgate.netresearchgate.net For instance, poly(ethyl crotonate)s with varying degrees of disyndiotacticity have been synthesized using N-(trialkylsilyl)bis(trifluoromethanesulfonyl)imides as catalysts, where the disyndiotacticity was enhanced by the steric hindrance of the silyl moiety and by low polymerization temperatures. researchgate.netresearchgate.net
Transition-metal Lewis acids, particularly mercury(II) iodide (HgI₂), have been utilized to catalyze the GTP of alkyl crotonates. researchgate.netacs.orgresearchgate.net This catalytic system, often employed with an iodotrialkylsilane co-catalyst, facilitates the stereospecific living polymerization of monomers like methyl crotonate to produce disyndiotactic polymers. researchgate.netspsj.or.jpresearchgate.net Other metal iodides, including zinc iodide (ZnI₂) and cadmium iodide (CdI₂), have also been shown to be effective catalysts for this polymerization. researchgate.netresearchgate.net This method has been successfully extended to the polymerization of other alkyl crotonates, including ethyl, n-propyl, iso-propyl, and n-butyl crotonates, yielding predominantly disyndiotactic polymers with high molecular weights almost quantitatively. researchgate.net
The most common initiators used in the group-transfer polymerization of this compound and other related monomers are silyl ketene acetals (SKAs). acs.orgmdpi.comresearchgate.net A frequently used initiator is 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS). rsc.orgacs.orgacs.orgresearchgate.netresearchgate.net The initiator works in concert with the catalyst to start the polymerization chain. rsc.orgresearchgate.net The structure of the silyl ketene acetal can also play a role in the stereochemical outcome of the polymerization. researchgate.netspsj.or.jp For example, using a ketene silyl acetal with a bulky tert-butyldimethylsilyl group in the presence of HgI₂ was found to produce polymers with higher disyndiotacticity compared to those initiated with less bulky silyl groups. researchgate.netspsj.or.jp This provides evidence that the transferring silyl group is directly involved in the propagation steps and influences the stereochemistry of the resulting polymer. spsj.or.jp
A key advantage of using GTP for the homopolymerization of this compound is the ability to produce polymers with a narrow molecular weight distribution (MWD), often denoted by the dispersity index (Đ or Mₙ/Mₙ). acs.orgacs.orgspsj.or.jp Studies have reported MWD values for poly(this compound) around 1.23. acs.org For other poly(alkyl crotonate)s synthesized via GTP, MWD values typically range from 1.13 to 1.32. acs.org
This level of control is characteristic of a living polymerization process. acs.orgmdpi.com However, maintaining this control is highly dependent on reaction conditions, especially temperature. rsc.orgacs.org Lower reaction temperatures, such as -40 °C or -60 °C, are generally preferred as they suppress termination reactions, like cyclization, which can broaden the MWD. rsc.orgacs.orgacs.org While lower temperatures lead to better control and narrower MWDs, they also result in slower polymerization rates. acs.orgacs.org Conversely, higher temperatures can accelerate termination reactions more than propagation, leading to broader MWDs and incomplete monomer conversion. rsc.orgacs.org The choice of catalyst and initiator system also significantly impacts the ability to control the molecular weight and its distribution. acs.orgresearchgate.net
Stereochemical Control and Disyndiotacticity
Anionic Polymerization
Anionic polymerization presents another route for synthesizing polymers from this compound, although alkyl crotonates are generally less reactive in conventional anionic polymerization compared to other monomers. researchgate.netresearchgate.net
Organometallic catalysts have been investigated for the anionic polymerization of crotonic acid esters. researchgate.net The calcium-zinc-tetraethyl complex, in particular, has demonstrated the highest catalytic activity for the polymerization of these monomers. researchgate.netresearchgate.net
The geometric isomers of this compound, cis and trans, exhibit different behaviors during anionic polymerization. researchgate.netresearchgate.net In copolymerization studies of cis and trans isomers of methyl and this compound, the trans isomers were found to be more reactive. researchgate.netresearchgate.net Conversely, the cis-isomers tended to produce polymers with higher stereoregularity. researchgate.netresearchgate.net
Organometallic Catalysts (e.g., Ca–Zn–Tetraethyl Complex)
Stereospecific Polymerization
Stereospecific polymerization aims to control the tacticity of the resulting polymer, leading to materials with specific physical and mechanical properties.
Various catalyst systems have been explored to achieve stereospecificity in the polymerization of α,β-unsaturated esters. For related monomers, initiators such as metallic lithium, organic lithium derivatives (like n-butyllithium), and Grignard reagents (like phenylmagnesium bromide) have been used to influence the stereoregularity of the polymer. researchgate.net For instance, in the polymerization of methyl methacrylate (B99206), a related α,β-unsaturated ester, n-butyllithium in nonpolar solvents at low temperatures is known to produce highly isotactic polymers. While direct detailed studies on this compound with these specific catalysts are less common, the principles of stereocontrol from related monomers are often applicable. Anionic polymerization of tert-butyl crotonate with sec-butyllithium (B1581126) has been shown to produce polymers with a poly(substituted methylene) structure. researchgate.net
Formation of Crystalline Polymers
The arrangement of macromolecules into ordered, parallel structures is known as crystallization. linseis.com This process can occur during polymerization, where monomers form a crystal and are then joined into chains, or it can be induced by processes like stretching, which aligns the polymer chains. linseis.comuc.edu In many thermoplastic polymers, both crystalline and amorphous regions coexist, creating a semi-crystalline structure. linseis.com
For poly(alkyl crotonate)s, the stereochemistry of the polymer chain plays a significant role in its ability to crystallize. Group transfer polymerization (GTP) has been utilized to synthesize various poly(alkyl crotonate)s, including those from ethyl, n-propyl, isopropyl, and n-butyl crotonates. researchgate.net This method can produce predominantly disyndiotactic polymers, which have a regular stereochemical structure. researchgate.net The stereospecific living polymerization of methyl crotonate, for instance, has been achieved to yield disyndiotactic polymers with narrow molecular weight distributions. researchgate.net The regularity of the polymer chain, such as disyndiotacticity, is crucial for the formation of crystalline domains. The tacticity of poly(ethyl crotonate)s, for example, can be controlled by the steric hindrance of the catalyst and initiator used in GTP, as well as the polymerization temperature. researchgate.net
Challenges in Polymerization via Conventional Methods
The polymerization of alkyl crotonates, such as this compound, is often difficult using conventional polymerization techniques due to their inherent chemical stability. rsc.orgresearchgate.net
Alkyl crotonates are not easily polymerized by common radical initiators like azobis(isobutyronitrile) (AIBN). nih.govacs.org The primary challenges in the radical polymerization of crotonates are extremely low propagation rate coefficients and unfavorable reactivity ratios when copolymerized with common monomers like styrene, acrylates, or methacrylates. nih.govacs.orgresearchgate.net These factors make them nearly unusable in conventional free-radical polymerization systems. nih.govacs.org The steric hindrance from the β-substituent is a major contributing factor to these difficulties. rsc.orgdntb.gov.ua
Recent advancements have explored controlled radical polymerization techniques. For instance, the design of hybrid monomers that undergo a visible light-driven, organocatalyzed photoredox ATRP-type cyclopolymerization has been reported as a strategy to overcome some of these challenges, such as low cyclization rates and crosslinking. rsc.orgrsc.org However, even with these advanced methods, control over the polymerization can be complicated by factors like the formation of secondary radical species and potential chain termination events. rsc.orgrsc.org
Conventional anionic polymerization methods using initiators like alkyl lithium or Grignard reagents also face significant hurdles when polymerizing alkyl crotonates. rsc.org The reactions are often highly sensitive to moisture and oxygen, necessitate the use of highly purified reagents, and typically require low temperatures, which limits their practicality. nih.govmdpi.com The steric hindrance of the β-substituent in crotonates contributes to the difficulty in achieving high molecular weight homopolymers through these typical anionic routes. rsc.org
While living anionic polymerization can produce polymers with well-defined structures, the instability of the growing polymer end, especially with polar monomers, requires stringent reaction conditions, such as cryogenic temperatures, to control reactivity. mdpi.com The development of more user-friendly anionic polymerization processes, such as those mediated by CO2, aims to address some of these drawbacks by tempering the reactivity of the anion at elevated temperatures. nih.gov
Radical Polymerization Limitations
Copolymerization of this compound
Copolymerization offers a viable route to incorporate this compound into polymer chains, thereby modifying the properties of the resulting material.
Copolymerization with Alpha-Substituted Acrylates (e.g., Methyl Methacrylate)
Group-transfer polymerization (GTP) has been successfully employed to synthesize copolymers of β-substituted acrylates, including this compound, with α-substituted acrylates like methyl methacrylate (MMA). researchgate.netnii.ac.jp Using a silicon-based Lewis acid catalyst, copolymers with sufficient incorporation of each monomer component have been achieved. researchgate.netnii.ac.jp
The reactivity ratios in copolymerization dictate the composition and structure of the resulting polymer chain. open.edu In free-radical copolymerization, the reactivity ratios for crotonates with monomers like MMA are often very unfavorable, leading to difficulties in obtaining well-defined copolymers. acs.orgresearchgate.net However, techniques like GTP allow for the synthesis of these copolymers under more controlled conditions. researchgate.netnii.ac.jp
Copolymerization with Other Beta-Substituted Acrylates
This compound can also be copolymerized with other β-substituted acrylates. Research has demonstrated the synthesis of various copolymers combining different alkyl crotonates (e.g., methyl crotonate, ethyl crotonate, n-butyl crotonate) and methyl cinnamate (B1238496) via organo-catalyzed group-transfer polymerization. researchgate.netnii.ac.jp These studies show that the resulting copolymers' thermal properties, such as the glass-transition temperature (Tg), can be tailored over a wide range by selecting the appropriate comonomer. researchgate.netnii.ac.jp For instance, the copolymerization of methyl crotonate with ethyl crotonate and n-butyl crotonate resulted in random copolymers with distinct thermal characteristics. researchgate.net
The copolymerization of different β-substituted acrylates allows for the fine-tuning of polymer properties. For example, the time-conversion curves for the copolymerization of methyl crotonate with ethyl crotonate indicate that the polymerization rates of the two monomers are comparable, leading to a relatively random incorporation into the polymer chain. researchgate.net
Below is a table summarizing the copolymerization of various β-substituted acrylates using group-transfer polymerization.
| Monomer 1 (M1) | Monomer 2 (M2) | Molar Ratio (M1/M2) | Polymer Yield (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Tg (°C) |
| Methyl Crotonate | Ethyl Crotonate | 50/50 | 87 | 84,500 | 1.18 | 173 |
| Methyl Crotonate | This compound | 50/50 | 61 | 76,600 | 1.14 | - |
| Methyl Crotonate | n-Butyl Crotonate | 50/50 | 100 | 107,600 | 1.18 | 130 |
| Methyl Crotonate | Methyl Cinnamate | 54/46 | 95 | 24,900 | 1.26 | 216 |
| This compound | Methyl Cinnamate | 60/40 | 62 | 16,300 | 1.23 | - |
| n-Butyl Crotonate | Methyl Cinnamate | 56/44 | 83 | 27,800 | 1.19 | 167 |
| Data sourced from Imada et al. (2021). researchgate.net |
Structure-Property Relationships of Copolymers
The incorporation of this compound into copolymer structures provides a versatile method for tailoring the final properties of the material. The relationship between the copolymer's structure—defined by the comonomer type, composition, and chain microstructure—and its resulting physical properties, particularly thermal characteristics, has been a subject of detailed investigation.
The presence of the methyl group on the β-carbon of the crotonate monomer, as opposed to the α-carbon in methacrylates, imparts significant stiffness to the polymer backbone. researchgate.net This structural feature is a primary determinant of the properties of copolymers containing this compound. Homopolymers of alkyl crotonates consistently exhibit glass transition temperatures (Tg) that are 65 to 90 °C higher than their corresponding polymethacrylate (B1205211) counterparts. researchgate.net This inherent high thermal stability can be precisely modulated through copolymerization.
Research has demonstrated that the copolymerization of various β-substituted acrylates, including this compound (iPC), allows for the creation of materials with a wide range of thermal stabilities. researchgate.netresearchgate.net By selecting an appropriate comonomer and controlling the molar ratio in the polymer chain, the glass transition temperature can be effectively tuned. researchgate.netresearchgate.net For instance, studies on random copolymers synthesized via group-transfer polymerization (GTP) show a clear dependence of Tg on the copolymer composition. researchgate.net Copolymers of methyl crotonate (MC) with other alkyl crotonates like ethyl crotonate (EC) or n-butyl crotonate (nBC) exhibit Tg values that are intermediate to those of the respective homopolymers, demonstrating predictable structure-property control. researchgate.net
The following table summarizes the glass transition temperatures for several random copolymers based on alkyl crotonates, illustrating the effect of comonomer selection and molar ratio.
| Copolymer | Monomer 1 | Monomer 2 | Molar Ratio (M1/M2) | Glass Transition Temp. (Tg) |
| Poly(MC-ran-EC) | Methyl Crotonate | Ethyl Crotonate | 50/50 | 173 °C |
| Poly(MC-ran-nBC) | Methyl Crotonate | n-Butyl Crotonate | 50/50 | 130 °C |
| Poly(MC-ran-MCin) | Methyl Crotonate | Methyl Cinnamate | 54/46 | 216 °C |
| Poly(nBC-ran-MCin) | n-Butyl Crotonate | Methyl Cinnamate | 56/44 | 167 °C |
| Data sourced from dynamic mechanical analysis (DMA) of copolymers synthesized via group-transfer polymerization. researchgate.net |
Beyond composition, the stereochemistry, or tacticity, of the polymer chain plays a critical role in determining the final properties. For poly(alkyl crotonate)s, a high degree of disyndiotacticity leads to a more regular arrangement of polymer chains, which significantly enhances thermal properties. acs.org In the case of poly(ethyl crotonate), the glass transition temperature was found to vary dramatically from 82 °C at 53% disyndiotacticity to 201 °C at 92% disyndiotacticity. acs.orgresearchgate.net This strong correlation between tacticity and Tg underscores the importance of controlled polymerization methods for creating high-performance materials from crotonate monomers, including copolymers of this compound.
While thermal properties are extensively documented, the influence of this compound incorporation on the mechanical properties of copolymers is also significant. The increased chain stiffness associated with the β-substituted monomer is expected to affect properties such as flexural modulus and hardness. Research into poly(sec-butyl crotonate) revealed high extensibility below its Tg, suggesting that copolymers of this compound could offer a desirable combination of high service temperature and flexibility. researchgate.net
Derivatization and Functionalization of Isopropyl Crotonate
Synthesis of Active Pharmaceutical Ingredients (APIs) and Specialty Chemicals
The reactivity of isopropyl crotonate makes it a useful starting material or intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals. ontosight.ai Its ability to undergo addition reactions and participate in polymerization makes it a valuable precursor for creating new materials with specific properties. ontosight.ai
In the pharmaceutical industry, the development of efficient synthetic routes to APIs is crucial. This compound can be a key component in these multi-step syntheses. For instance, derivatives of pyrazole, a class of compounds with a wide range of biological activities including anti-cancer and anti-inflammatory properties, can be synthesized from precursors like α,β-unsaturated carbonyl compounds, a category that includes this compound. nih.gov The synthesis often involves cycloaddition reactions where the double bond of the crotonate participates in forming the heterocyclic ring structure central to the API's function. nih.govcsic.es
Furthermore, the term "specialty chemicals" encompasses a broad range of compounds produced for specific applications, including those in the pharmaceutical and agrochemical industries. thegoodscentscompany.comepa.gov this compound's derivatives can be tailored to exhibit specific functionalities, contributing to the development of these high-value chemicals. ontosight.aithegoodscentscompany.com
Formation of Esters for Flavor and Fragrance Applications
The transformation of this compound into other esters is a significant application, particularly in the flavor and fragrance industry. Esters are well-known for their characteristic fruity and pleasant odors, making them essential components in the formulation of perfumes, food flavorings, and other scented products. google.comscbt.com
Transesterification is a key chemical reaction used to modify esters like this compound. This process involves the exchange of the isopropyl group with another alcohol, leading to the formation of a new ester. This method allows for the synthesis of a wide array of crotonate esters, each with a unique scent profile. For example, the synthesis of 4-methyl-2-pentanol (B46003) crotonate from crotonic acid and 4-methyl-2-pentanol yields an odorant with a valuable fruit-like note. google.com
Enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative for these transformations. mdpi.com Enzymes can catalyze transesterification reactions under mild conditions, often without the need for solvents, which is advantageous for producing high-purity compounds for flavor and fragrance applications where trace impurities can significantly impact the final product's quality. mdpi.com
Below is a table of various crotonate esters and their applications in the flavor and fragrance industry.
| Compound Name | Application |
| Allyl crotonate | Fragrance Ingredient |
| Benzyl crotonate | Fragrance Ingredient |
| Ethyl crotonate | Flavoring and Fragrance Ingredient |
| Geranyl crotonate | Fragrance Ingredient |
| Hexyl crotonate | Fragrance Ingredient |
Synthesis of Adhesives and Coatings
This compound and its derivatives are utilized in the formulation of adhesives and coatings, where they contribute to the final properties of the material, such as durability and flexibility. myskinrecipes.com The double bond in the crotonate moiety is capable of participating in polymerization reactions, a fundamental process in the creation of polymers used in these applications.
Vinyl crotonate, a related compound, is explicitly mentioned as a substance that can be used in the formulation of adhesives and resinous and polymeric coatings. govinfo.govfao.org These coatings can be cured using thermal methods or actinic radiation to form a protective layer on various substrates. google.com The incorporation of such monomers into a polymer backbone can modify the physical properties of the resulting material, enhancing adhesion, and improving the coating's resistance to environmental factors.
The versatility of (meth)acrylate copolymers, which can be derived from monomers related to this compound, allows for their use in a wide range of coating and adhesive applications. google.com These materials can be formulated with various additives to achieve specific performance characteristics required for their intended use.
Modification for Biological Activities (e.g., Antimicrobial, Antifungal)
Researchers have explored the derivatization of this compound to synthesize new compounds with potential biological activities, including antimicrobial and antifungal properties. ontosight.ai The core structure of this compound can be modified to introduce functional groups known to be associated with biological activity.
For example, the synthesis of novel 3,4-dihydropyrimidine-2(1H)-one (DHPM) derivatives has been shown to yield compounds with significant antibacterial and antifungal activity. nih.gov Some of these derivatives exhibited notable inhibitory activity against pathogenic bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 32 and 64 μg/ml. nih.gov A number of the synthesized compounds also displayed remarkable antifungal activity against Aspergillus niger and Candida albicans, with MIC values as low as 32 μg/ml. nih.gov
Similarly, the synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives has led to compounds with both antibacterial and antifungal properties. mdpi.com Certain derivatives showed potent antifungal activity against Botrytis cinerea, with EC50 values ranging from 10.68 to 21.07 μg/mL. mdpi.com One of the most active antibacterial compounds from this series, a 4-chlorobenzoic acid derivative, displayed MIC values of 12.5 μg/mL against B. subtilis and 25.0 μg/mL against B. cereus. mdpi.com
Furthermore, derivatives of 1,2,4-triazole (B32235) have been synthesized and evaluated for their antimicrobial potential. pensoft.net One such derivative, isopropyl 2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio) acetate, demonstrated strong suppression of the Klebsiella pneumoniae test strain with a Minimum Bactericidal Concentration (MBC) of 31.25 µg/mL. pensoft.net
These studies highlight the potential of using this compound as a scaffold for the development of new therapeutic agents. The data from these studies are summarized in the table below.
| Derivative Class | Target Organism | Activity (MIC/EC50/MBC) |
| 3,4-dihydropyrimidine-2(1H)-ones | Escherichia coli, Pseudomonas aeruginosa | MIC = 32, 64 μg/ml |
| 3,4-dihydropyrimidine-2(1H)-ones | Staphylococcus aureus | MIC = 32, 64 μg/ml |
| 3,4-dihydropyrimidine-2(1H)-ones | Aspergillus niger, Candida albicans | MIC = 32 μg/ml |
| 1-isopropyl-3-acyl-5-methyl-benzimidazolones | Botrytis cinerea | EC50 = 10.68 - 21.07 μg/mL |
| 1-isopropyl-3-acyl-5-methyl-benzimidazolones | B. subtilis | MIC = 12.5 μg/mL |
| 1-isopropyl-3-acyl-5-methyl-benzimidazolones | B. cereus | MIC = 25.0 μg/mL |
| 1,2,4-triazole derivative | Klebsiella pneumoniae | MBC = 31.25 µg/mL |
Advanced Spectroscopic Characterization and Computational Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of isopropyl crotonate, confirming the connectivity of atoms and providing details about its stereochemistry. slideshare.netslideshare.net Both ¹H and ¹³C NMR are routinely employed.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. The olefinic protons of the crotonate backbone, the methine proton, and the methyl protons of the isopropyl group all appear at characteristic chemical shifts. mdpi.com The coupling between these protons provides further structural information. For instance, the splitting patterns of the olefinic protons can help determine the cis or trans configuration of the double bond. mdpi.com Two-dimensional NMR techniques, such as COSY, are utilized to establish proton-proton coupling networks within the molecule, simplifying complex spectra and confirming connectivity. slideshare.net
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. magritek.com The carbonyl carbon of the ester group, the olefinic carbons, and the carbons of the isopropyl moiety each resonate at a distinct frequency. mdpi.commagritek.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals. magritek.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Olefinic Protons (CH=CH) | 5.5 - 7.0 |
| ¹H | Isopropyl Methine (CH) | 4.8 - 5.2 |
| ¹H | Vinylic Methyl (CH₃) | 1.8 - 2.0 |
| ¹H | Isopropyl Methyl (CH₃) | 1.2 - 1.4 |
| ¹³C | Carbonyl (C=O) | 165 - 175 |
| ¹³C | Olefinic Carbons (C=C) | 120 - 145 |
| ¹³C | Isopropyl Methine (CH) | 65 - 75 |
| ¹³C | Vinylic Methyl (CH₃) | ~18 |
| ¹³C | Isopropyl Methyl (CH₃) | ~22 |
Note: These are general predicted ranges and actual values can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. amazonaws.com In this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure. vulcanchem.com
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester group, which typically appears in the region of 1720-1740 cm⁻¹. Another significant absorption is due to the C=C stretching of the α,β-unsaturated system, usually found around 1650 cm⁻¹. The C-O stretching vibrations of the ester linkage give rise to bands in the 1100-1300 cm⁻¹ region. Additionally, the C-H stretching and bending vibrations of the alkyl and vinylic groups are observed in their characteristic regions.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Ester Carbonyl | 1720 - 1740 | Strong |
| C=C Stretch | Alkene | 1650 - 1660 | Medium |
| C-O Stretch | Ester | 1100 - 1300 | Strong |
| C-H Stretch | Alkane (sp³) | 2850 - 3000 | Medium |
| C-H Stretch | Alkene (sp²) | 3000 - 3100 | Medium |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. libretexts.org For this compound, electron ionization (EI) mass spectrometry would reveal a molecular ion peak corresponding to its molecular weight (128.17 g/mol ). chemscene.comnist.gov
The fragmentation of this compound under EI conditions is expected to follow predictable pathways for esters. libretexts.org Common fragmentation patterns include the loss of the isopropyl group or parts of it, and cleavage at the ester linkage. The analysis of these fragment ions helps to piece together the structure of the original molecule. researchgate.netwhitman.edu More advanced techniques like high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the molecular formula. amazonaws.com In the context of polymer analysis, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to characterize the molecular weight distribution of poly(this compound). researchgate.net
X-ray Diffraction Studies of Poly(this compound)
X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. While this compound itself is a liquid at room temperature, its polymer, poly(this compound), can be analyzed by XRD to determine its degree of crystallinity. The arrangement of the polymer chains, whether amorphous or semi-crystalline, significantly impacts the material's physical and mechanical properties.
Studies on related poly(alkyl crotonate)s have shown that the stereochemistry of the polymer backbone, influenced by the polymerization method, plays a crucial role in its ability to crystallize. researchgate.net For instance, stereospecific polymerization can lead to polymers with a high degree of order and crystallinity. dss.go.th The XRD pattern of a semi-crystalline poly(this compound) would exhibit sharp peaks superimposed on a broad amorphous halo, whereas a completely amorphous sample would only show the broad halo. The positions and intensities of the diffraction peaks can be used to determine the unit cell parameters of the crystalline regions.
Computational Chemistry and Theoretical Modeling
Computational chemistry provides powerful tools to complement experimental findings and to predict the properties and reactivity of molecules like this compound. nih.gov
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is widely applied to study reaction mechanisms, transition state geometries, and activation energies. ias.ac.in For reactions involving this compound, such as its synthesis or polymerization, DFT calculations can elucidate the step-by-step pathway of the reaction. semanticscholar.org For example, DFT can be used to model the transition states in the esterification of crotonic acid with isopropyl alcohol or to investigate the regioselectivity and stereoselectivity of cycloaddition reactions involving the crotonate double bond. ias.ac.in The analysis of Frontier Molecular Orbitals (HOMO and LUMO) can predict the reactivity of the molecule towards different reagents.
Theoretical modeling is instrumental in understanding the complex processes involved in the polymerization of this compound. acs.orgmdpi.com Kinetic modeling, often supported by DFT calculations, can be used to simulate polymerization kinetics and to understand the influence of various parameters such as monomer concentration, initiator type, and temperature on the polymerization rate and the properties of the resulting polymer. semanticscholar.orgrsc.org
For instance, in group-transfer polymerization (GTP) of alkyl crotonates, kinetic models have been developed to verify the proposed elementary reaction steps, including initiation, propagation, and termination reactions. semanticscholar.orgrsc.org These models can predict how changes in the steric bulk of the ester group, such as the isopropyl group, affect the activation energies of propagation and termination reactions, thereby influencing the final molecular weight and polydispersity of the polymer. semanticscholar.org Such computational studies are crucial for optimizing polymerization conditions to produce polymers with desired properties. mdpi.com
Conformational Analysis and Stereochemical Predictions
The stereochemical and conformational properties of this compound are dictated by the rotational freedom around its single bonds and the fixed geometry of its carbon-carbon double bond. A thorough understanding of these aspects is crucial for predicting its reactivity and physical properties.
Rotational Isomers (Conformers)
The primary sources of conformational isomerism in this compound are the rotations around the C(O)-O bond and the O-CH(CH₃)₂ bond. For α,β-unsaturated esters, two principal planar conformers are considered with respect to the C-C single bond between the carbonyl group and the α-carbon: the s-trans and s-cis conformers. acs.org
In the s-trans conformation, the double bond and the carbonyl group are on opposite sides of the Cα-C(O) bond, which is generally the more stable form due to reduced steric hindrance. The s-cis conformation, with these groups on the same side, is typically higher in energy. The planarity of these conformers is favored by the conjugation between the C=C double bond and the C=O group.
Further conformational complexity arises from the rotation of the isopropyl group. The orientation of the isopropyl group relative to the rest of the ester functionality can be influenced by steric interactions between the methyl groups of the isopropyl moiety and the main ester chain. mdpi.com Studies on similar systems suggest that the conformation where the isopropyl C-H bond is eclipsed with the O-C(O) bond is a likely low-energy state. brynmawr.edu
Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in determining the relative energies and rotational barriers of these conformers. sciforum.netresearchgate.net While specific DFT studies on this compound are not extensively documented in the public literature, data from analogous α,β-unsaturated esters can provide valuable insights. For instance, the rotational barrier around the C(O)-O bond in esters is typically in the range of 10-15 kcal/mol. modgraph.co.uk
Table 1: Predicted Relative Energies of this compound Conformers (Illustrative data based on general principles for α,β-unsaturated esters, as specific data for this compound is not available)
| Conformer | Dihedral Angle (C=C-C=O) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| s-trans | ~180° | 0.0 | >95 |
Stereoisomers
The presence of a double bond in the crotonate moiety gives rise to geometric isomers: the (E)- and (Z)-isomers.
(E)-isopropyl crotonate (trans-isomer): The methyl group on the double bond and the ester group are on opposite sides. This is generally the thermodynamically more stable isomer due to reduced steric strain.
(Z)-isopropyl crotonate (cis-isomer): The methyl group on the double bond and the ester group are on the same side, leading to increased steric repulsion and a higher energy state.
The stereochemical outcome of reactions involving this compound, such as additions to the double bond, is highly dependent on the starting isomer and the reaction conditions. cdnsciencepub.com For example, in stereospecific reactions, the geometry of the starting olefin dictates the stereochemistry of the product. liverpool.ac.uk
Computational methods can predict the relative stabilities of these stereoisomers. DFT calculations on similar crotonate esters have shown that the (E)-isomer is significantly lower in energy than the (Z)-isomer.
Table 2: Predicted Properties of this compound Stereoisomers (Illustrative data based on general chemical principles, as specific comparative data is not available)
| Property | (E)-isopropyl crotonate | (Z)-isopropyl crotonate |
|---|---|---|
| Relative Energy (kcal/mol) | 0.0 | 1-2 |
| Boiling Point (°C) | Lower | Higher |
Future Research Directions and Emerging Applications
Bio-based Synthesis of Isopropyl Crotonate and its Polymers
The pursuit of sustainable chemical production has spurred significant interest in bio-based routes to monomers like this compound. A promising pathway involves the pyrolysis of poly(3-hydroxybutyrate) (P3HB), a bio-based polyester (B1180765) produced by various bacteria through the fermentation of carbon sources. acs.orgunibo.it Thermal degradation of P3HB yields crotonic acid, which can then be esterified to produce this compound. acs.orgunibo.it Research is focused on optimizing this depolymerization process to achieve high yields and purity of crotonic acid, making it a viable "drop-in" replacement for its petrochemical counterpart. unibo.it
Furthermore, the direct conversion of polyhydroxyalkanoates (PHAs) to alkyl crotonates, including this compound, is being explored. wur.nl This approach bypasses the isolation of crotonic acid, potentially streamlining the production process. wur.nl The development of efficient catalytic systems for the direct, one-pot conversion of biomass-derived intermediates into this compound is a key area of ongoing research.
Once bio-based this compound is obtained, it can be polymerized to create bio-based polymers. acs.org These polymers are being investigated as sustainable alternatives to petroleum-based plastics in various applications. The synthesis of acrylic resins from biomass feedstocks like sugars, cellulose, and lignin (B12514952) is also an active area of study, though it presents considerable challenges. The ability to produce both the monomer and the resulting polymer from renewable resources is a critical step towards a circular economy for plastics. acs.orgnih.gov
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of this compound and its polymers is highly dependent on the catalytic systems employed. Traditional esterification of crotonic acid with isopropyl alcohol often relies on strong mineral acids like sulfuric acid, which can lead to challenges in separation and waste generation. vulcanchem.com Therefore, the development of heterogeneous solid acid catalysts is a major research focus. These catalysts offer advantages such as easier recovery, reusability, and potentially higher selectivity, contributing to more sustainable and cost-effective production processes.
In the realm of polymerization, conventional radical polymerization of alkyl crotonates is often inefficient. acs.org Group-transfer polymerization (GTP) has emerged as a powerful technique for the controlled polymerization of β-substituted-α,β-unsaturated carboxylates like this compound. researchgate.netresearchgate.net Research is actively exploring novel organic superacid catalysts for GTP, which can offer high yields and narrow molecular weight distributions. acs.orgacs.org These catalysts can also influence the stereochemistry of the resulting polymer, allowing for the synthesis of materials with specific tacticities and, consequently, tailored thermal and mechanical properties. researchgate.netacs.org The use of silicon-based Lewis acid catalysts in GTP for copolymerizing this compound with other monomers is also being investigated to create copolymers with a wide range of properties. researchgate.netresearchgate.net
Recent advancements include the use of N-heterocyclic carbenes in combination with Lewis acids to catalyze the polymerization of methyl crotonate, a strategy that could potentially be adapted for this compound. Additionally, lanthanum-based catalysts have shown promise in the isoselective ring-opening polymerization of rac-β-butyrolactone to produce iso-enriched poly-3-hydroxybutyrate, highlighting the potential for stereospecific catalyst design in related polymer systems. rsc.org
Exploration of Advanced Polymeric Materials with Tunable Properties
The polymerization of this compound, either as a homopolymer or as a comonomer, opens the door to a wide array of advanced polymeric materials with tunable properties. acs.orgacs.orgacs.org Poly(this compound) itself exhibits a high glass-transition temperature (Tg), suggesting its potential for applications requiring good thermal stability. vulcanchem.com The properties of these polymers can be further tailored by copolymerizing this compound with other monomers.
For instance, copolymerization with monomers like 2-methylen-1,3-dioxepane (MDO) via free-radical polymerization can introduce degradable ester moieties into the polymer backbone, leading to more sustainable materials. acs.org The alternating nature of these copolymers enhances their degradability. acs.org By changing the ester group of the crotonate monomer, the glass transition temperature of the final copolymer can be tuned, allowing for the synthesis of degradable and bio-based copolymers with a broad spectrum of thermal properties. acs.org
Group-transfer polymerization provides a high degree of control over the polymer architecture, enabling the synthesis of block copolymers with well-defined segments. google.com This control allows for the creation of materials with specific mechanical, thermal, and optical properties. For example, the total light transmittance and haze of poly(alkyl crotonate) films have been shown to be similar to that of poly(methyl methacrylate) (PMMA) and glass, indicating their potential in optical applications. The ability to precisely control the polymer's microstructure and composition is crucial for developing materials for specialized applications.
Table of Poly(this compound) and its Copolymer Properties:
| Polymer/Copolymer | Synthesis Method | Key Properties | Potential Applications |
| Poly(this compound) | Group-Transfer Polymerization (GTP) | High glass-transition temperature (~122°C), enhanced thermal degradation resistance compared to PMMA. vulcanchem.com | High-temperature coatings, optical materials. vulcanchem.com |
| Poly(this compound-co-2-methylen-1,3-dioxepane) | Free-Radical Copolymerization | Degradable backbone, tunable glass transition temperature. acs.org | Sustainable and degradable plastics. acs.org |
| Copolymers with other acrylates (e.g., MMA) | Group-Transfer Polymerization (GTP) | Tunable thermal and mechanical properties, potential for high glass transition temperatures. researchgate.net | Engineering plastics, specialty resins. |
Integration of this compound in Multifunctional Materials
The unique chemical structure of this compound makes it a valuable building block for the creation of multifunctional materials. The presence of the double bond in the crotonate moiety allows for post-polymerization modification, enabling the introduction of various functional groups. This functionalization can impart new properties to the polymer, such as responsiveness to stimuli, enhanced biocompatibility, or specific catalytic activity.
Copolymerization of this compound with other functional monomers is another strategy to develop multifunctional materials. For example, incorporating this compound into copolymers can be used to modify the rheological properties of aqueous systems, acting as thickeners or sizing agents. google.com The resulting copolymers can exhibit a surprising thickening and rheology-modifying action in aqueous dispersions. google.com
Furthermore, the development of block copolymers containing this compound segments can lead to self-assembling materials that form well-defined nanostructures. These "block co-polyMONs" (metal-organic nanostructures) can have tunable microscopic structures and mechanical properties, with potential applications in nanotechnology and materials science. google.com The ability to create materials with both structural integrity and functional domains is a key advantage of using this compound in advanced material design. The synthesis of hybrid monomers, such as methacrylate- and acrylamide-crotonates, allows for the creation of polymers with cyclic repeating units through cascade bond-forming polymerizations, opening up new avenues for advanced polymer structures and properties. rsc.orgrsc.org
Studies on Environmental Impact and Sustainability of this compound Production and Use
A comprehensive assessment of the environmental impact and sustainability of this compound is crucial for its widespread adoption. This involves evaluating the entire life cycle of the compound, from raw material sourcing to end-of-life disposal or recycling.
The development of more efficient and greener catalytic processes for both the synthesis of the monomer and its subsequent polymerization is another key aspect. The use of reusable solid catalysts and avoiding toxic heavy metal catalysts like mercury(II) iodide in GTP are important research directions. acs.orgacs.orgresearchgate.net
Regarding the use phase, the design of polymers with built-in degradability is a major focus. acs.orgnih.gov The incorporation of ester linkages into the polymer backbone through copolymerization with monomers like 2-methylen-1,3-dioxepane allows for hydrolysis under specific conditions, reducing plastic pollution. acs.orgnih.gov Research into the biodegradation of this compound-based polymers is essential to understand their fate in the environment. Isopropanol (B130326), a potential hydrolysis product, is considered readily biodegradable and has low potential for bioaccumulation. ashland.com Machine learning models are also being developed to predict the degradability of polymers based on their chemical structure, which can aid in the design of more sustainable materials. nih.gov
Q & A
Q. What are the key physicochemical properties of isopropyl crotonate, and how are they experimentally determined?
this compound (CAS 6284-46-4) is an ester with applications in polymer synthesis and biochemical studies. Key properties include its purity (>98.0% by GC), solubility in organic solvents, and spectral characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural validation:
- 1H and 13C NMR can resolve proton environments and carbon backbone assignments (e.g., vinyl protons at δ 5.8–6.8 ppm, ester carbonyl at ~167 ppm) .
- 2D COSY and HMBC experiments map coupling interactions and long-range correlations, distinguishing cis/trans isomerism .
- Gas Chromatography (GC) ensures purity, with retention times calibrated against standards .
Q. How is this compound synthesized, and what catalytic systems optimize yield?
this compound is synthesized via esterification of crotonic acid with isopropanol, often catalyzed by acidic or enzymatic agents. Advanced methods include:
- Transesterification : Using lanthanum isopropoxide (La-OiPr) catalysts under mild conditions (room temperature), achieving high selectivity via base-promoted elimination pathways .
- Photochemical isomerization : UV irradiation (e.g., 500-W mercury lamp) facilitates cis-trans isomerization, with reaction progress monitored by GC or NMR . Key parameters: stoichiometric alcohol ratios, inert atmosphere (N₂), and temperature control to prevent side reactions.
Q. What analytical methods quantify this compound in polymer matrices?
The crotonate assay is a UV-based method for quantifying polyhydroxyalkanoates (PHAs). Briefly:
- Hydrolyze polymer samples (2 mg) in concentrated H₂SO₄ (5 mL) at 100°C for 10 minutes.
- Measure absorbance at 235 nm (characteristic of crotonate derivatives) using a calibration curve .
- Gravimetric analysis complements UV data for total PHA quantification .
Q. How does this compound interact with biological systems, and what safety protocols are recommended?
this compound is classified under structural class I by the EFSA, with a threshold of concern at 1,800 µg/person/day. Safety assessments include:
Q. What are the industrial biosynthesis pathways for crotonate derivatives, and how are they optimized?
Cupriavidus necator strains engineered with malonyl-CoA bypass pathways enhance crotonate production:
- TRYield metrics : Bypass strains achieve 1.74 mM titers (148 mg/L) vs. 0.82 mM in linear pathways .
- Formate utilization : Optimize carbon fixation with ammonium sulfate (10 mM) to maintain pH and biomass stability .
- Fed-batch strategies : Prevent reassimilation by harvesting at 45 hours post-induction .
Advanced Research Questions
Q. How do reaction mechanisms differ between radical-mediated and acid-catalyzed esterification of this compound?
- Radical pathways : Hydroxyalkyl radicals (e.g., from alcohol photolysis) preferentially attack trans-isomers, favoring cis-trans equilibration .
- Acid catalysis : Protonation of carbonyl oxygen accelerates nucleophilic attack by isopropanol, with rate-limiting steps dependent on steric effects . Computational studies (e.g., HOMO energy calculations at HF/6-31++G(d,p)) predict reactivity trends, aligning with experimental rate coefficients (e.g., kOH ~4×10⁻¹¹ cm³/molecule/s for ethyl crotonate) .
Q. What role does this compound play in modulating ion channel activity, and how is this studied electrophysiologically?
Crotonate derivatives act as allosteric modulators of pentameric ligand-gated ion channels (e.g., GLIC):
- Negative modulation : Wild-type GLIC shows crotonate binding at the orthotopic site, reducing channel activation via vestibular loopΩ interactions .
- Mutation studies : Pre-β5 strand double mutations invert crotonate effects to positive modulation, dependent on double-bond geometry (absent in butyrate) . Techniques: Patch-clamp electrophysiology, X-ray crystallography, and MD simulations.
Q. How do environmental factors influence the atmospheric degradation kinetics of this compound?
Gas-phase oxidation with hydroxyl radicals (•OH) follows Eley-Rideal mechanisms :
- Rate coefficients : Methyl/ethyl crotonate react at ~4×10⁻¹¹ cm³/molecule/s, with products (formaldehyde, acetaldehyde) identified via GC-MS .
- Environmental fate : Crotonate esters have short tropospheric lifetimes (<1 day), necessitating lab studies under controlled O₂/N₂ atmospheres .
Q. What computational models predict the regioselectivity of this compound in polymerization reactions?
DFT calculations (e.g., Gaussian 03) model coordination chemistry in ring-opening polymerization:
- Lanthanide catalysts (e.g., La-Tp complexes) adopt µ₂-κ²,κ¹ bridging modes, enabling 8-coordination geometries and stereochemical control .
- Isoselectivity : Neutral donor ligands (e.g., TPPO) enhance stereoregularity by stabilizing transition states .
Q. How do structural modifications of crotonate esters impact their performance as plasticizers or biocompatible materials?
- Thermal stability : Branching (e.g., isopropyl vs. ethyl groups) reduces volatility, validated by TGA/DSC.
- Biocompatibility : EFSA evaluations confirm low migration rates (<0.05 mg/kg) in food-contact polymers, with hydrolysis products deemed non-toxic .
- NMR relaxometry : T₁/T₂ measurements correlate molecular mobility with polymer flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
